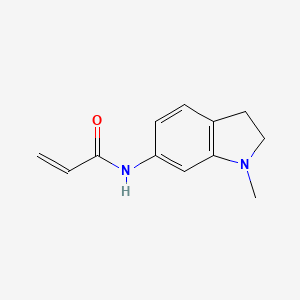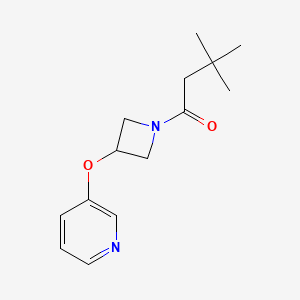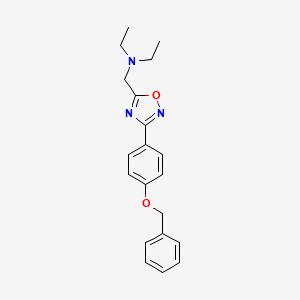
N-(1-Methyl-2,3-dihydroindol-6-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2,3-dihydroindol-6-yl)prop-2-enamide, commonly known as MDIPA, is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. MDIPA is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune function. MDIPA has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
MDIPA acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors by MDIPA leads to the modulation of various physiological processes such as pain, mood, appetite, and immune function. The exact mechanism of action of MDIPA is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
MDIPA has been shown to have a range of biochemical and physiological effects. For example, MDIPA has been shown to reduce pain perception and inflammation by activating the CB1 receptor. MDIPA has also been shown to have anxiolytic and mood-stabilizing effects by modulating the activity of the endocannabinoid system. Additionally, MDIPA has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MDIPA in scientific research is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the specific effects of CB1 and CB2 receptor activation on various physiological processes. However, one of the limitations of using MDIPA is its potential for off-target effects and toxicity. Therefore, careful dosing and monitoring are required to ensure the safety and validity of the research results.
Orientations Futures
There are several future directions for the use of MDIPA in scientific research. One potential area of investigation is the role of the endocannabinoid system in the development and progression of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MDIPA may also be useful in investigating the potential therapeutic benefits of targeting the endocannabinoid system in these diseases. Additionally, further research is needed to understand the exact mechanism of action of MDIPA and its potential for off-target effects and toxicity.
Méthodes De Synthèse
The synthesis of MDIPA involves the reaction of 1-methyl-2,3-dihydroindole-6-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The resulting propionyl derivative is then treated with hydroxylamine hydrochloride to form the corresponding oxime, which is subsequently dehydrated to yield MDIPA. The synthesis of MDIPA is a multi-step process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MDIPA has been used in various scientific research studies to investigate the role of the endocannabinoid system in different physiological processes. For example, MDIPA has been used to study the effects of CB1 receptor activation on pain perception and inflammation. MDIPA has also been used to investigate the role of the endocannabinoid system in mood regulation and anxiety.
Propriétés
IUPAC Name |
N-(1-methyl-2,3-dihydroindol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-12(15)13-10-5-4-9-6-7-14(2)11(9)8-10/h3-5,8H,1,6-7H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDTLQARGLFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)

(4-quinolyl))carboxamide](/img/structure/B2738882.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738889.png)
![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)

![(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2738892.png)
